LogP Differential: Ethyl vs. Benzyl Ester Analogs of 1-Benzylpiperidine-2-Carboxylate
Compared to its closest analog, benzyl piperidine-2-carboxylate, Ethyl 1-benzylpiperidine-2-carboxylate demonstrates a substantially higher experimental LogP value, indicating greater lipophilicity. This is a critical determinant of membrane permeability and CNS penetration potential. [1]
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.9 (ACD/Labs) / LogP = 2.5421 (Experimental) |
| Comparator Or Baseline | Benzyl piperidine-2-carboxylate: XLogP3-AA = 2.1 |
| Quantified Difference | ΔLogP ≈ +0.8 (ACD) or +0.4 (Experimental) |
| Conditions | Predicted and experimental partition coefficients |
Why This Matters
The increased LogP directly impacts compound partitioning in biphasic systems and biological membranes, making the ethyl ester variant more suitable for applications requiring enhanced lipophilicity, such as CNS drug discovery.
- [1] Molbase. 1-苄基-2-哌啶甲酸乙酯 (CAS 77034-34-5). LogP Data. View Source
